Cas no 53111-25-4 (1H-Benzocycloheptene,2,4a,5,6,7,9a-hexahydro-3,5,5,9-tetramethyl-, (4aS,9aR)-)

1H-Benzocycloheptene,2,4a,5,6,7,9a-hexahydro-3,5,5,9-tetramethyl-, (4aS,9aR)- structure
53111-25-4 structure
Product Name:1H-Benzocycloheptene,2,4a,5,6,7,9a-hexahydro-3,5,5,9-tetramethyl-, (4aS,9aR)-
CAS No:53111-25-4
Molecular Formula:C15H24
Molecular Weight:204.35106
CID:384060
PubChem ID:6428535

1H-Benzocycloheptene,2,4a,5,6,7,9a-hexahydro-3,5,5,9-tetramethyl-, (4aS,9aR)- Properties

Names and Identifiers

    • 1H-Benzocycloheptene,2,4a,5,6,7,9a-hexahydro-3,5,5,9-tetramethyl-, (4aS,9aR)-
    • 1H-Benzocycloheptene, 2,4a,5,6,7,9a-hexahydro-3,5,5,9-tetramethyl-, (4aS-cis)-
    • (1R,7R)-2,6,6,9-tetramethylbicyclo[5.4.0]undeca-2,8-diene
    • (1R,6S)-gamma-himachalene
    • .GAMMA.-CIS-HIMACHALENE
    • LMPR0103480009
    • gamma-Himachalene, (-)-
    • DTXSID00967644
    • Q27121546
    • (4aS,9aR)-3,5,5,9-tetramethyl-2,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
    • (4aS,9aR)-3,5,5,9-tetramethyl-2,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene himachal-4,10-diene
    • 2M8UNY276Q
    • 1H-BENZOCYCLOHEPTENE, 2,4A,5,6,7,9A-HEXAHYDRO-3,5,5,9-TETRAMETHYL-, (4AS,9AR)-
    • CHEBI:49228
    • 53111-25-4
    • 5-Hydroxy-6-methoxy-8-[(4-amino-1-methylbutyl)amino]quinoline trihydrobromide
    • himachal-4,10-diene
    • y-himachalene
    • UNII-2M8UNY276Q
    • (-)-.GAMMA.-HIMACHALENE
    • .GAMMA.-HIMACHALENE, (-)-
    • .gamma.-HIMACHALENE
    • PUWNTRHCKNHSAT-KBPBESRZSA-N
    • (-)-gamma-himachalene
    • (4aR,9aS)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene
    • FT-0700853
    • CHEBI:49224
    • gamma-himachalene
    • 3,5,5,9-tetramethyl-2,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
    • PUWNTRHCKNHSAT-UHFFFAOYSA-N
    • LMPR0103480007
    • 2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene
    • g-Himachalene
    • Q27121544
    • InChIKey: PUWNTRHCKNHSAT-KBPBESRZSA-N
    • Inchi: InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m0/s1
    • SMILES: CC1=CC2C(CC1)C(=CCCC2(C)C)C

Computed Properties

  • Exact Mass: 204.18792
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 204.187801
  • Heavy Atom Count: 15
  • Complexity: 304
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0

Experimental Properties

  • PSA: 0
  • Refractive Index: 1.474
  • Boiling Point: 267.8°Cat760mmHg
  • Flash Point: 104.6°C
  • Density: 0.861

1H-Benzocycloheptene,2,4a,5,6,7,9a-hexahydro-3,5,5,9-tetramethyl-, (4aS,9aR)- Related Literature

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